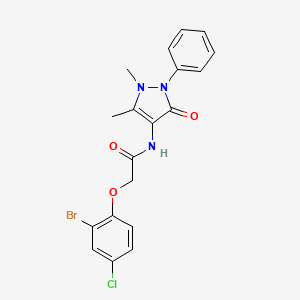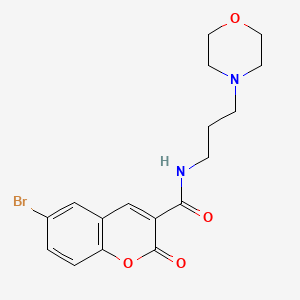![molecular formula C23H22N4O6S B15006109 4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B15006109.png)
4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thiazine ring, and a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiazine Ring: The thiazine ring is formed through the reaction of a suitable amine with a thioamide under acidic conditions.
Coupling Reactions: The benzodioxole and thiazine intermediates are then coupled using a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds and imine groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Reduced forms of the compound with saturated bonds.
Substitution Products: Halogenated derivatives of the benzodioxole moiety.
Applications De Recherche Scientifique
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eutylone: A synthetic cathinone with stimulant properties.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: A compound with a similar benzodioxole moiety.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Another synthetic cathinone with structural similarities.
Uniqueness
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID stands out due to its unique combination of a benzodioxole moiety, a thiazine ring, and a benzoic acid group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H22N4O6S |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
4-[[3-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]-2-imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C23H22N4O6S/c1-13(2-3-14-4-9-17-18(10-14)33-12-32-17)26-27-20(28)11-19(34-23(27)24)21(29)25-16-7-5-15(6-8-16)22(30)31/h4-10,19,24H,2-3,11-12H2,1H3,(H,25,29)(H,30,31)/b24-23?,26-13+ |
Clé InChI |
PNLFLOKSOHGHHY-VVZMYPQYSA-N |
SMILES isomérique |
C/C(=N\N1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)/CCC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)CCC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)

![N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide](/img/structure/B15006047.png)
![N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B15006049.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)


![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)


![6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006101.png)

![1-(furan-2-ylmethyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15006110.png)
![N'-[(3Z)-1-(diphenylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybutanehydrazide](/img/structure/B15006112.png)
